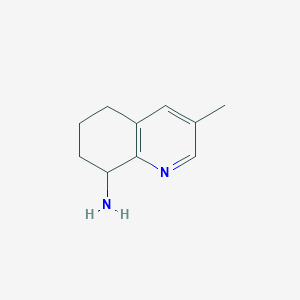

3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine

Description

Properties

IUPAC Name |

3-methyl-5,6,7,8-tetrahydroquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h5-6,9H,2-4,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOWPHZNMIYZAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(CCC2)N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40493891 | |

| Record name | 3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62455-48-5 | |

| Record name | 3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 5,6,7,8 Tetrahydroquinolin 8 Amine

Retrosynthetic Analysis and Key Precursors for the 3-Methyl-5,6,7,8-tetrahydroquinoline (B1330186) Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine, the primary disconnections would be at the C-N bond of the 8-amino group and the bonds forming the heterocyclic ring.

A primary retrosynthetic disconnection of the target molecule involves the 8-amino group, leading back to the precursor 3-methyl-5,6,7,8-tetrahydroquinolin-8-one . This ketone is a crucial intermediate, as the amino group can be introduced through reductive amination of its corresponding oxime.

Further deconstruction of the 3-methyl-5,6,7,8-tetrahydroquinoline scaffold can be envisioned through two main pathways:

Reduction of a more oxidized precursor : The tetrahydroquinoline ring can be seen as the reduced form of 3-methylquinoline (B29099) . This suggests that a key synthetic step could be the reduction of the pyridine (B92270) ring of a pre-formed 3-methylquinoline.

Cyclization/Annulation : The tetrahydroquinoline ring can be constructed from acyclic or simpler cyclic precursors. This approach involves forming the six-membered nitrogen-containing ring through reactions like the Povarov reaction or other cyclization strategies. In this case, the precursors would be an appropriately substituted aniline (B41778) and a three-carbon component that can form the C2-C3-C4 portion of the ring, with the methyl group at the desired position.

Key precursors identified through this analysis include:

3-methylquinoline

3-methyl-5,6,7,8-tetrahydroquinolin-8-one

Substituted anilines

α,β-unsaturated aldehydes or ketones (e.g., crotonaldehyde)

Direct Synthesis Routes to the Tetrahydroquinoline Core

The formation of the tetrahydroquinoline core is a critical phase in the synthesis. This can be achieved either by building the ring system through cyclization reactions or by reducing a pre-existing quinoline (B57606) or quinolinone structure.

The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines, typically involving the reaction of an aniline, an aldehyde, and an activated alkene in a [4+2] cycloaddition. researchgate.netnih.gov For the synthesis of a 3-methyl substituted tetrahydroquinoline, a plausible approach would involve an aniline, an aldehyde, and an alkene that directs the methyl group to the 3-position.

A variation of the Povarov reaction could utilize an in situ generated β-enamino ester as the dienophile. semanticscholar.org The reaction of an arylamine with methyl propiolate would form the enamino ester, which then reacts with an imine (formed from another equivalent of arylamine and an aldehyde) to yield a polysubstituted tetrahydroquinoline. semanticscholar.org

While specific examples detailing the synthesis of the 3-methyl-5,6,7,8-tetrahydroquinoline scaffold via the Povarov reaction are not extensively documented in the provided search results, the general principles of this reaction allow for its theoretical application. The regioselectivity would be a critical factor to control to ensure the desired placement of the methyl group.

A common and effective method for the synthesis of tetrahydroquinolines is the reduction of the corresponding quinoline. The catalytic hydrogenation of 3-methylquinoline over a platinum catalyst has been shown to yield a mixture of 1,2,3,4-tetrahydro-3-methylquinoline and 5,6,7,8-tetrahydro-3-methylquinoline. The conditions of the hydrogenation can influence the product distribution.

Transfer hydrogenation is another effective method. The asymmetric transfer hydrogenation of 3-substituted quinolines has been achieved using a chiral Brønsted acid catalyst and a Hantzsch ester as the hydrogen source, yielding chiral 3-substituted tetrahydroquinolines with good yields and enantioselectivities. liv.ac.uk Cobalt-based catalysts have also been employed for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines, which can be further reduced to the corresponding tetrahydroquinolines. nih.gov

The table below summarizes various reduction methodologies for quinoline and its derivatives.

| Substrate | Reagents and Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 3-Methylquinoline | H₂, Platinum catalyst, high pressure | 1,2,3,4-Tetrahydro-3-methylquinoline and 5,6,7,8-Tetrahydro-3-methylquinoline | 95% and 1.2% respectively (at 40% reaction) | gatech.edu |

| 3-Methylquinoline | Chiral Brønsted acid, Hantzsch ester, Et₂O | Chiral 1,2,3,4-Tetrahydro-3-methylquinoline | Good | liv.ac.uk |

| Various Quinolines | H₃N·BH₃, Cobalt-amido catalyst, THF, 25°C | 1,2-Dihydroquinolines (further reducible to Tetrahydroquinolines) | Good to excellent | nih.gov |

| 2-Methylquinoline | 5 wt% Ru/Al₂O₃, H₂, 120-180°C, 25-75 bar | 1,2,3,4-Tetrahydro-2-methylquinoline | Not specified | iscre28.org |

Introduction of the 3-Methyl Moiety and Regioselective Considerations

The introduction of the 3-methyl group is most strategically accomplished by using a starting material that already contains this moiety in the correct position. For instance, in a Skraup synthesis or a related quinoline synthesis, a precursor that will become the C2-C3-C4 fragment of the quinoline ring would contain the methyl group. Crotonaldehyde or a derivative is a common precursor for introducing a methyl group at the 3-position in such syntheses.

A documented synthesis of 3-methyl-5,6,7,8-tetrahydroquinolin-8-one, a key precursor to the target compound, starts from 3-methyl-5,6,7,8-tetrahydroquinoline. google.com This implies that the 3-methyltetrahydroquinoline scaffold is first synthesized, likely through the reduction of 3-methylquinoline as discussed previously.

Formation and Functionalization of the 8-Amino Group

The final key step in the synthesis of this compound is the introduction of the amino group at the C-8 position. This is typically achieved through the transformation of a carbonyl group at this position.

A well-documented route to 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline involves the reductive amination of 3-methyl-5,6,7,8-tetrahydroquinolin-8-one . google.com This process is carried out in two steps:

Oxime formation : The ketone is first converted to its corresponding oxime, 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline , by reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base. google.com

Oxime reduction : The resulting oxime is then reduced to the primary amine. A variety of reducing agents can be used for this transformation. A specific example utilizes Raney nickel and hydrogen gas. google.com

The synthesis of the precursor ketone, 3-methyl-5,6,7,8-tetrahydroquinolin-8-one, can be achieved by the oxidation of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline with manganese dioxide. google.com

The table below details the reaction steps for the formation of the 8-amino group from the corresponding 8-oxo precursor.

| Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|

| 8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline | Manganese dioxide, Methylene chloride, rt, 16h | 5,6-Dihydro-3-methyl-7H-quinolin-8-one | Not specified | google.com |

| 5,6-Dihydro-3-methyl-7H-quinolin-8-one | Hydroxylamine hydrochloride, Sodium hydroxide (B78521), Ethanol (B145695), Water, reflux, 2h | 3-Methyl-8-oximino-5,6,7,8-tetrahydroquinoline | Not specified | google.com |

| 3-Methyl-8-oximino-5,6,7,8-tetrahydroquinoline | Raney nickel, H₂, Ethanol, 2N Sodium hydroxide | 8-Amino-3-methyl-5,6,7,8-tetrahydroquinoline | Not specified | google.com |

Functional Group Interconversions Leading to the Amine Functionality

The introduction of the amine group at the C8 position of the 3-methyl-5,6,7,8-tetrahydroquinoline scaffold is a critical transformation, often achieved through the reduction of a suitable precursor. A well-documented method involves the conversion of an oxime to the primary amine.

This process typically begins with the synthesis of 5,6-dihydro-3-methyl-7H-quinolin-8-one from 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline via oxidation with manganese dioxide. google.com The resulting quinolinone is then reacted with hydroxylamine hydrochloride to form 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline. google.com The final and key functional group interconversion is the reduction of this oxime.

A common method for this reduction employs a nickel-aluminium alloy in a basic medium. The 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The nickel-aluminium alloy is added portionwise, and the reaction is stirred at room temperature to yield 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline. google.com

Another pathway to the amine involves the conversion of an alcohol to an azide (B81097), followed by reduction. The precursor, 8-hydroxy-5,6,7,8-tetrahydroquinoline, can be transformed into a mesylate, which then undergoes nucleophilic substitution with sodium azide (NaN₃). nih.gov The resulting 8-azido intermediate is subsequently reduced to the 8-amino functionality. This reduction is typically performed using a palladium on carbon (Pd-C) catalyst under a hydrogen atmosphere. nih.gov

Stereoselective Synthesis Approaches for Chiral this compound

The synthesis of enantiomerically pure this compound is of significant interest, particularly for its use as a chiral ligand in asymmetric catalysis. mdpi.comnih.govresearchgate.net Strategies to achieve this stereoselectivity include the use of chiral auxiliaries, asymmetric catalytic methods, and enzymatic resolution techniques.

Chiral Auxiliary Approaches and Ligand-Controlled Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org While direct examples for the 3-methyl derivative are not detailed, the principles of chiral auxiliary-controlled synthesis are widely applied in asymmetric synthesis. sigmaaldrich.com For instance, chiral oxazolidinones are frequently used to direct stereoselective aldol (B89426) reactions, which can establish multiple stereocenters that could be precursors to the tetrahydroquinoline ring system. wikipedia.org In ligand-controlled synthesis, the chirality of the target amine itself is exploited. Once synthesized in an enantiopure form, it can act as a chiral ligand (often referred to as Me-CAMPY for the analogous 2-methyl substituted version) in metal complexes, for example with rhodium or iridium, to catalyze asymmetric reactions like transfer hydrogenation. nih.govmdpi.com

Asymmetric Catalysis in Tetrahydroquinoline Synthesis

Asymmetric catalysis represents a powerful strategy for preparing chiral amines and their derivatives. mdpi.com Transition metal-catalyzed reactions, such as asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH), are among the most practical methods for the reduction of C=N bonds to afford enantiomerically enriched amines. mdpi.commdpi.com Iridium and rhodium complexes are particularly effective for the asymmetric hydrogenation of imines and N-heteroaromatics. mdpi.com The chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, including the 3-methyl analogue, are valuable as ligands in such catalytic systems. They are employed in metal complexes to induce high enantioselectivity in the synthesis of other chiral molecules, such as tetrahydroisoquinoline alkaloids. mdpi.comresearchgate.net

Resolution Techniques for Enantiomeric Separation

Kinetic resolution is a key technique for separating enantiomers of the precursors to chiral this compound. A highly effective method is the enzymatic kinetic resolution of the racemic alcohol precursor, (±)-5,6,7,8-Tetrahydroquinolin-8-ol. mdpi.com This process often utilizes a lipase, such as from Candida antarctica, in the presence of an acyl donor like vinyl acetate (B1210297). nih.govmdpi.com The enzyme selectively acetylates one enantiomer of the alcohol, leaving the other unreacted. For example, this lipase-catalyzed reaction can produce (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and the unreacted (S)-5,6,7,8-tetrahydroquinolin-8-ol. nih.govmdpi.com These separated enantiomers can then be individually converted to the corresponding chiral amines. The acetylated enantiomer is hydrolyzed back to the alcohol before proceeding with the synthesis (e.g., via mesylation, azidation, and reduction) to the amine with an inverted configuration. nih.govresearchgate.net

| Precursor | Resolving Agent | Products | Yield | Reference |

| (±)-5,6,7,8-Tetrahydroquinoline-8-ol | Lipase from Candida antarctica / vinyl acetate | (S)-5,6,7,8-tetrahydroquinoline-8-ol | 88% | nih.govmdpi.com |

| (±)-5,6,7,8-Tetrahydroquinoline-8-ol | Lipase from Candida antarctica / vinyl acetate | (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | 86% | nih.govmdpi.com |

Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

The purification and isolation of this compound and its synthetic intermediates are crucial for obtaining a high-purity final product. A combination of techniques is employed throughout the synthesis.

Distillation: Volatile intermediates, such as 5,6-dihydro-3-methyl-7H-quinolin-8-one, can be purified by distillation under reduced pressure. google.com

Crystallization/Recrystallization: The final product, 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline, is often isolated and purified as its hydrochloride salt. This is achieved by dissolving the crude base in a solvent like ether and adding ethereal hydrogen chloride, which causes the salt to precipitate. The resulting solid can then be further purified by recrystallization from a solvent system such as methanol (B129727)/ether. google.com

Chromatography: Column chromatography on silica (B1680970) gel is a standard method for purifying intermediates. nih.gov A common eluent system for separating the resolved alcohol and acetate precursors is a mixture of ethyl acetate and hexane. nih.govmdpi.com

Filtration: In steps involving solid reagents or byproducts, such as the use of manganese dioxide for oxidation or nickel-aluminium alloy for reduction, the solid material is removed from the reaction mixture by filtration, often through a pad of a filter aid like kieselguhr (celite). google.comnih.gov

Extraction: Liquid-liquid extraction is used to separate the product from the aqueous phase after a reaction workup. Solvents like chloroform (B151607) or ethyl acetate are typically used to extract the desired compound from the aqueous layer. google.com

| Compound/Intermediate | Purification Method | Details | Reference |

| 5,6-dihydro-3-methyl-7H-quinolin-8-one | Distillation | b.p. 142°-4° C at 0.5mm | google.com |

| 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride | Recrystallization | From methanol/ether | google.com |

| (S)-5,6,7,8-tetrahydroquinoline-8-ol | Column Chromatography | Silica gel, ethyl acetate/hexane (7:3) | nih.govmdpi.com |

| (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | Column Chromatography | Silica gel, ethyl acetate/hexane (7:3) | nih.govmdpi.com |

Yield Optimization and Scalability Considerations for this compound Production

Optimizing reaction yields and ensuring the scalability of the synthesis are critical for the efficient production of this compound. While specific optimization studies for this exact compound are not extensively detailed, general principles can be applied, and reported procedures provide insight into scalability.

The screening of reaction conditions such as solvents, bases, and catalyst loading is a common strategy to improve yields. For instance, in related synthetic transformations, solvents like N-methyl-2-pyrrolidone (NMP) or toluene (B28343) have been identified as optimal after screening, significantly boosting product yields. acs.orgacs.orgacs.org The choice and amount of catalyst are also crucial; reducing catalyst loading can sometimes improve yield, though decreasing it too much can be detrimental. acs.orgacs.org

Chemical Reactivity and Transformational Chemistry of 3 Methyl 5,6,7,8 Tetrahydroquinolin 8 Amine

Reactivity at the Amine Functionality (N-8)

The exocyclic primary amine at the C-8 position is a nucleophilic center and the site of numerous characteristic amine reactions. Its reactivity is influenced by the steric hindrance imposed by the adjacent tetrahydroquinoline ring.

The N-8 amine readily undergoes reactions with electrophilic reagents such as acyl halides, alkyl halides, and sulfonyl chlorides.

Acylation: In a typical acylation reaction, the primary amine attacks the electrophilic carbonyl carbon of an acyl halide (e.g., acetyl chloride) or an acid anhydride. This nucleophilic acyl substitution results in the formation of a stable amide bond. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct.

Alkylation: Alkylation of the N-8 amine with alkyl halides (e.g., methyl iodide) proceeds via a nucleophilic substitution (SN2) mechanism. This reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt), a phenomenon known as polyalkylation. To achieve selective mono-alkylation, reductive amination is often a preferred alternative strategy.

Sulfonamidation: The reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, yields the corresponding sulfonamide. cbijournal.com The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. researchgate.net This reaction is a reliable method for synthesizing sulfonamides, which are a critical class of compounds in medicinal chemistry. cbijournal.comprinceton.edu

Table 1: Representative N-8 Functionalization Reactions

| Reaction Type | Reagent Example | Product Class | General Conditions |

| Acylation | Acetyl Chloride | N-(3-methyl-5,6,7,8-tetrahydroquinolin-8-yl)acetamide | Inert solvent, base (e.g., triethylamine) |

| Alkylation | Methyl Iodide | 3-methyl-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine | Solvent (e.g., ethanol), potential for over-alkylation |

| Sulfonamidation | p-Toluenesulfonyl Chloride | N-(3-methyl-5,6,7,8-tetrahydroquinolin-8-yl)-4-methylbenzenesulfonamide | Base (e.g., pyridine), 0°C to room temperature |

The primary amine of 3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine serves as a nucleophile for the synthesis of urea (B33335) and thiourea (B124793) derivatives.

Urea Synthesis: Ureas are formed by the reaction of the amine with isocyanates. The nitrogen's lone pair attacks the central carbon of the isocyanate group (-N=C=O), leading to a substituted urea. Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by the addition of another amine, can also produce ureas. britannica.com

Thiourea Synthesis: Thioureas are synthesized in a similar fashion using isothiocyanates. Research has specifically documented the reaction of 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline with various isothiocyanates to form N-substituted thiourea derivatives. google.com For instance, refluxing the amine with methylisothiocyanate in acetonitrile (B52724) yields 1-(3-methyl-5,6,7,8-tetrahydroquinolin-8-yl)-3-methylthiourea. google.com Similarly, reaction with benzoylisothiocyanate produces the corresponding 8-benzoylthiocarbamoylamino derivative. google.com

Table 2: Synthesis of Thiourea Derivatives

| Reagent | Product | Reaction Conditions | Reference |

| Methylisothiocyanate | 1-methyl-3-(3-methyl-5,6,7,8-tetrahydroquinolin-8-yl)thiourea | Reflux in acetonitrile for 2 hours | google.com |

| Benzoylisothiocyanate | 1-benzoyl-3-(3-methyl-5,6,7,8-tetrahydroquinolin-8-yl)thiourea | Reflux in acetone (B3395972) for 45 minutes | google.com |

Like other primary amines, this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. rjptonline.org The reaction is typically catalyzed by a small amount of acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. derpharmachemica.com Subsequent dehydration (elimination of a water molecule) yields the stable C=N double bond of the imine. derpharmachemica.com This reaction is reversible and often requires the removal of water to drive the equilibrium toward the product.

The nitrogen atom of the primary amine exists in a low oxidation state and can be oxidized by various reagents. The oxidation of primary amines can lead to a range of products depending on the specific oxidant and reaction conditions. libretexts.org Mild oxidation with reagents like hydrogen peroxide can initially form a hydroxylamine (B1172632). youtube.com Further oxidation can produce nitroso and, ultimately, nitro compounds. britannica.comyoutube.com Stronger oxidizing agents can lead to more complex transformations or degradation of the molecule. The electrochemical oxidation of amines is also a known transformation, typically proceeding via a one-electron loss from the nitrogen to form a radical cation intermediate. researchgate.net

Reactivity of the Tetrahydroquinoline Ring System

The aromatic portion of the 3-Methyl-5,6,7,8-tetrahydroquinoline (B1330186) is a pyridine ring, which has significantly different reactivity compared to a benzene (B151609) ring.

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) reactions, requiring much harsher conditions than those needed for benzene. wikipedia.orgyoutube.comquimicaorganica.org

The regioselectivity of EAS on the pyridine ring is governed by the stability of the cationic intermediate (sigma complex). Attack at the C-3 (meta) position is generally favored because the positive charge in the intermediates for C-2 (ortho) and C-4 (para) attack places a positive charge directly on the electronegative nitrogen atom, which is highly unfavorable. quora.comquora.com

In the case of this compound, the ring already possesses a methyl group at the C-3 position. The directing effects of the substituents must be considered:

Ring Nitrogen: Strongly deactivating and meta-directing.

C-3 Methyl Group: A weak activating group, directing incoming electrophiles to the ortho (C-2, C-4) positions.

Fused Alicyclic Ring (at C-5, C-6): Acts as an alkyl substituent, which is weakly activating and ortho/para-directing relative to its points of attachment.

Nucleophilic Additions/Substitutions on the Saturated Ring, particularly at C-8

The C-8 position, bearing the primary amine, is a key site for nucleophilic substitution reactions, typically proceeding via activation of an analogous hydroxyl precursor. The conversion of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline to the corresponding 8-amino derivative exemplifies this pathway. The process involves an initial reaction with thionyl chloride to transform the hydroxyl group into a more reactive chloro group, which is a better leaving group. google.com Subsequent treatment with ammonia (B1221849) in methanol (B129727) then effects a nucleophilic substitution to install the desired amine at the C-8 position. google.com

Further studies on the broader 5,6,7,8-tetrahydroquinolin-8-ol (B83816) scaffold have demonstrated that this position is amenable to substitution by a variety of nucleophiles. By first converting the C-8 hydroxyl group into a mesylate, another excellent leaving group, a range of nucleophiles can be introduced. These reactions typically proceed with an inversion of stereochemical configuration, indicating an S(_N)2-type mechanism. researchgate.net This methodology allows for the introduction of diverse functionalities at the C-8 position, highlighting its synthetic versatility. researchgate.net

| Precursor Functional Group | Reagents | Incoming Nucleophile | Product Functional Group | Reference |

|---|---|---|---|---|

| -OH | 1. Thionyl chloride (SOCl₂) 2. Ammonia (NH₃) in Methanol | Ammonia (NH₃) | -NH₂ (Amine) | google.com |

| -OMs (Mesylate) | Azide (B81097) anion (N₃⁻) | Azide (N₃⁻) | -N₃ (Azide) | researchgate.net |

| -OMs (Mesylate) | Thioacetate anion (AcS⁻) | Thioacetate (AcS⁻) | -SAc (Thioacetate) | researchgate.net |

| -OMs (Mesylate) | Dimethyl malonate anion | Dimethyl malonate | -CH(CO₂Me)₂ | researchgate.net |

| -OMs (Mesylate) | Benzylamine (BnNH₂) | Benzylamine (BnNH₂) | -NHBn (Benzylamine) | researchgate.net |

Hydrogenation and Dehydrogenation Studies of the Ring System

The tetrahydroquinoline nucleus represents a partially hydrogenated state of the aromatic quinoline (B57606) system. Consequently, the ring system can participate in both further hydrogenation and dehydrogenation reactions. The synthesis of the tetrahydroquinoline core often involves the catalytic hydrogenation of the corresponding quinoline. The hydrogenation of 3-methylquinoline (B29099), for instance, typically yields a mixture of 1,2,3,4-tetrahydro-3-methylquinoline and 5,6,7,8-tetrahydro-3-methylquinoline. gatech.edu The regioselectivity of this reduction is influenced by the catalyst, solvent, and reaction conditions. nih.govorganic-chemistry.org Various catalytic systems, including those based on precious metals like palladium and iridium, as well as more earth-abundant metals like cobalt and manganese, have been developed for this transformation. organic-chemistry.orgnih.govnih.gov Transfer hydrogenation, using hydrogen donors like isopropanol (B130326) or ammonia borane (B79455), offers an alternative to using high-pressure molecular hydrogen. nih.govnih.gov

Conversely, the tetrahydroquinoline ring can be dehydrogenated to restore the fully aromatic quinoline structure. This process is of interest for applications such as hydrogen storage, where N-heterocycles can act as liquid organic hydrogen carriers (LOHCs). researchgate.net Acceptorless dehydrogenation, which releases molecular hydrogen, can be achieved using iridium-based catalysts at elevated temperatures. researchgate.net

| Transformation | Catalyst System | Hydrogen Source/Product | Key Features | Reference |

|---|---|---|---|---|

| Hydrogenation | Unsupported nanoporous gold (AuNPore) | Organosilane/H₂O | High efficiency and regioselectivity. | organic-chemistry.org |

| Transfer Hydrogenation | Cobalt-amido complex | Ammonia borane (H₃N·BH₃) | Selective partial hydrogenation to 1,2-dihydroquinolines. | nih.gov |

| Transfer Hydrogenation | Manganese PN³ Pincer complex | Isopropanol | Efficient transfer hydrogenation under relatively mild conditions. | nih.gov |

| Dehydrogenation | Iridium complex | H₂ (gas) | Acceptorless dehydrogenation for hydrogen release. | researchgate.net |

Ring Expansion/Contraction Reactions involving the Tetrahydroquinoline Nucleus

The tetrahydroquinoline nucleus can undergo skeletal reorganization through ring expansion reactions to form larger, medium-sized heterocyclic rings. researchgate.netresearchgate.net One notable method involves the asymmetric migratory ring expansion of cyclic ureas derived from tetrahydroquinolines. This transformation can be initiated by a chiral lithium amide base, leading to the enantioselective synthesis of seven-membered rings like 1-arylbenzazepines. researchgate.net Such reactions are significant as they provide access to complex molecular scaffolds that are challenging to synthesize via direct cyclization methods. researchgate.netresearchgate.net These ring-expanding variants provide routes to doubly benzo-fused medium-ring lactams. researchgate.net

Reactivity at the Methyl Group (C-3)

Functionalization of the Methyl Group via C-H Activation or other Methods

The methyl group at the C-3 position offers a potential site for functionalization through the activation of its sp³ C-H bonds. While C-H activation studies on the quinoline ring itself often favor functionalization at positions like C-2 or C-4, the benzylic-like nature of the C-3 methyl group makes it a target for specific catalytic systems. nih.govacs.org For example, catalyst-free methods have been developed for the sp³ C-H bond activation of methyl aza-arenes, allowing for nucleophilic addition to electrophiles. tandfonline.com This type of reactivity, demonstrated on related methyl-substituted N-heterocycles, suggests that the 3-methyl group on the tetrahydroquinoline core could be similarly activated to form new carbon-carbon bonds. tandfonline.com The development of regioselective C-H functionalization is a powerful tool in synthetic chemistry, as it avoids the need for pre-functionalized starting materials. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions Involving Potential Halogenated or Pseudohalogenated Derivatives

Halogenated derivatives of 3-methyl-5,6,7,8-tetrahydroquinoline are versatile precursors for a wide array of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com These reactions are fundamental in modern organic synthesis for constructing complex molecules.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org A halogenated 3-methyl-tetrahydroquinoline could be coupled with various aryl- or vinyl-boronic acids to introduce diverse substituents. thieme-connect.com

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling aryl halides with amines. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would be useful for introducing substituted amino groups onto the tetrahydroquinoline ring system, complementing the direct amination at C-8.

Other significant cross-coupling reactions include the Negishi coupling (using organozinc reagents), the Stille coupling (using organotin reagents), and the Sonogashira coupling (coupling with terminal alkynes), all of which could be applied to suitably functionalized (e.g., halogenated or triflated) derivatives of the title compound. nih.govmdpi.comchemrxiv.org

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-X + R-B(OH)₂ | C-C (sp²-sp²) | Palladium | wikipedia.orgthieme-connect.com |

| Buchwald-Hartwig | Ar-X + R₂NH | C-N | Palladium | wikipedia.orgresearchgate.net |

| Negishi | Ar-X + R-ZnX | C-C | Palladium or Nickel | mdpi.comchemrxiv.org |

| Heck | Ar-X + Alkene | C-C (sp²-sp²) | Palladium | nih.govmdpi.com |

| Sonogashira | Ar-X + Alkyne | C-C (sp²-sp) | Palladium/Copper | nih.govmdpi.com |

Rearrangement Reactions and Mechanistic Investigations of this compound Transformations

The tetrahydroquinoline framework can be subject to various rearrangement reactions, often under acidic or catalytic conditions, leading to structurally distinct products. Mechanistic investigations are crucial for understanding these transformations and optimizing reaction outcomes. For instance, domino reactions used in the synthesis of tetrahydroquinolines can involve acid-catalyzed rearrangements where intermediates cyclize to form the final heterocyclic product. nih.gov

One documented transformation involves a catalytic enantioselective intramolecular hydride shift followed by a ring closure, which constitutes a redox-neutral reaction cascade to form ring-fused tetrahydroquinolines. acs.org Mechanistic studies on related systems, such as the deprotonation and functionalization of tetrahydroquinolines at the C-4 position, have revealed critical details about the reactive intermediates. nih.gov Understanding the aggregation state of organolithium reagents, for example, proved essential for optimizing reaction conditions and achieving high selectivity. nih.gov Such detailed mechanistic work provides a foundation for predicting and controlling the reactivity of complex molecules like this compound.

Derivatization Strategies and Analogue Synthesis Based on the 3 Methyl 5,6,7,8 Tetrahydroquinolin 8 Amine Scaffold

N-Substituted Derivatives of the 8-Amine and Nitrogen Heteroatoms

The primary amine at the C8 position and the secondary amine at the N1 position are prime targets for derivatization to modulate the scaffold's physicochemical and biological properties. Common strategies include N-alkylation, acylation, and the formation of Schiff bases.

Reductive Amination: A prevalent method for introducing alkyl groups is reductive amination. This typically involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ using a reducing agent like sodium borohydride. researchgate.net A one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation with an aldehyde has been demonstrated, offering a step-economical synthesis of N-alkyl tetrahydroquinolines. acs.org

Acylation and Related Reactions: The 8-amino group can be readily acylated using acyl chlorides or anhydrides to form amides. A notable example is the reaction with isothiocyanates to yield thiourea (B124793) derivatives. 8-Amino-3-methyl-5,6,7,8-tetrahydroquinoline serves as a key intermediate for such thiocarbamoyl derivatives. google.com For instance, reaction with benzoylisothiocyanate produces 8-benzoylthiocarbamoylamino-3-methyl-5,6,7,8-tetrahydroquinoline, which can be hydrolyzed to the corresponding 8-thiocarbamoylamino derivative. google.com

Schiff Base Formation: Condensation of the 8-amino group with various aldehydes, such as salicylaldehyde (B1680747) derivatives, leads to the formation of Schiff bases. nih.gov These imines can be subsequently reduced to secondary amines, providing another route to diverse N-substituted analogues. This strategy has been used to synthesize a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives. nih.govsemanticscholar.org

| Reaction Type | Reagents | Functional Group Introduced | Reference Example |

|---|---|---|---|

| Reductive Alkylation | Aldehydes/Ketones, Reducing Agent (e.g., Hantzsch ester) | N-Alkyl | Catalytic one-pot synthesis of N-alkyl tetrahydroquinolines from quinolines. acs.org |

| Acylation | Acyl Halides, Anhydrides | N-Acyl (Amide) | General amide synthesis. |

| Thiourea Formation | Isothiocyanates (e.g., Methylisothiocyanate) | N-Thiocarbamoyl | Synthesis of 8-thiocarbamoylamino-3-methyl-5,6,7,8-tetrahydroquinoline. google.com |

| Schiff Base Formation | Aldehydes (e.g., Salicylaldehyde) | N-Imine | Formation of Schiff bases from 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910). nih.gov |

| Schiff Base Reduction | NaBH₄ | N-Substituted Secondary Amine | Reduction of imines to form substituted amino derivatives. nih.gov |

Quaternary Ammonium (B1175870) Salts and Betaine Derivatives for Advanced Material Applications

Quaternary ammonium salts (QAS) are permanently charged cationic molecules with a wide range of applications, including as antimicrobial agents, surfactants, and phase-transfer catalysts. wikipedia.org The this compound scaffold can be converted into QAS by alkylating the nitrogen atoms.

The tertiary nitrogen of the quinoline (B57606) ring can be alkylated to form a quaternary ammonium salt. This modification introduces a permanent positive charge, which is crucial for applications such as antimicrobial materials. nih.govnih.gov The cationic head groups of QAS can interact with and disrupt the negatively charged cell membranes of microbes, leading to cell death. youtube.com This property allows for the incorporation of these scaffolds into polymers or onto surfaces to create contact-killing antimicrobial materials for medical devices or water treatment systems. nih.govyoutube.com

Furthermore, the amphiphilic nature of certain QAS derivatives, which possess a polar cationic head and a nonpolar tail, allows them to function as surfactants and emulsifiers. youtube.com In material science, QAS are used as fabric softeners, antistatic agents, and corrosion inhibitors. wikipedia.orgyoutube.com The synthesis of quinoline derivatives containing quaternary ammonium salts has been explored for dual antibacterial and anticancer activities. nih.gov

| Derivative Type | Formation Strategy | Key Property | Potential Advanced Material Application |

|---|---|---|---|

| N1-Quaternized Tetrahydroquinolinium Salt | Alkylation of the N1 nitrogen with an alkyl halide. | Permanent cationic charge. | Antimicrobial coatings, phase-transfer catalysts, ionic liquids. wikipedia.orgyoutube.com |

| C8-Quaternized Ammonium Salt | Exhaustive alkylation of the 8-amino group. | Permanent cationic charge. | Functional monomers for antimicrobial polymers. mdpi.com |

| Betaine Derivative | Introduction of an anionic group (e.g., carboxylate) onto the N-alkyl substituent. | Zwitterionic character. | Biocompatible antifouling surfaces, components in drug delivery systems. |

Regioselective Functionalization of the Tetrahydroquinoline Core

Functionalization of the carbocyclic (benzene) ring of the tetrahydroquinoline core allows for the introduction of various substituents that can fine-tune the electronic and steric properties of the molecule. Electrophilic aromatic substitution is the most common approach for this purpose.

Nitration is a key reaction for introducing a nitro group, which can subsequently be reduced to an amino group, providing a handle for further derivatization. The position of nitration on the tetrahydroquinoline ring is highly dependent on the reaction conditions and the presence of a protecting group on the N1 nitrogen. cdnsciencepub.comresearchgate.net Nitration of 1,2,3,4-tetrahydroquinoline (B108954) itself typically yields the 7-nitro derivative. cdnsciencepub.com In contrast, nitration of N-acetyl-1,2,3,4-tetrahydroquinoline results in a mixture of 6- and 7-nitro isomers. cdnsciencepub.com This regioselectivity is governed by the directing effects of the N-substituent and the activating nature of the saturated portion of the heterocyclic ring.

Other electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions, can also be employed to introduce functionality onto the aromatic ring, although the regioselectivity must be carefully controlled. Additionally, directed ortho-metalation strategies can provide access to specific isomers that are not attainable through classical electrophilic substitution. Another approach involves the synthesis of 8-cyano-3-methyl-5,6,7,8-tetrahydroquinoline, demonstrating that functional groups can be introduced at various positions on the scaffold. prepchem.com

| Reaction | Typical Reagents | Position(s) Functionalized | Product Type | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ or HNO₃ / Ac₂O | C6, C7 | Nitro-tetrahydroquinoline | cdnsciencepub.comgoogle.com |

| Halogenation | Br₂ / FeBr₃ or NCS / AlCl₃ | C6, C7 | Halo-tetrahydroquinoline | - |

| Cyanation | n-Butyl lithium followed by cyanogen (B1215507) source | C8 | Cyano-tetrahydroquinoline | prepchem.com |

Synthesis of Heterocycle-Fused Analogues (e.g., Spiro, Annulated Systems)

Fusing additional heterocyclic rings onto the this compound scaffold leads to the creation of complex, three-dimensional molecules, including spiro and annulated systems. These analogues often possess unique pharmacological profiles due to their rigid conformations and dense presentation of functional groups.

A common strategy for synthesizing spiro-tetrahydroquinolines involves a multi-component, one-pot reaction. For example, a highly diastereoselective method for synthesizing novel spiro-tetrahydroquinoline derivatives has been reported through the reaction of a chalcone (B49325) derivative with 2-arylidene-1,3-indandiones, catalyzed by a tertiary amine. nih.gov The proposed mechanism involves a tandem Michael addition sequence. nih.gov Similar strategies have been used to create spirooxindole-tetrahydroquinolines. nih.gov These methods highlight the potential to construct complex spirocyclic systems by leveraging the reactivity of the tetrahydroquinoline core.

Annulated systems, where a new ring shares two atoms with the parent scaffold, can be constructed through intramolecular cyclization reactions. For instance, functional groups strategically placed on the N1 and C8 positions or on the aromatic ring can be induced to cyclize, forming new five- or six-membered rings.

| Analogue Type | Synthetic Strategy | Key Intermediates/Reactants | Resulting System |

|---|---|---|---|

| Spiro | One-pot multicomponent reaction (Tandem Michael Addition) | Chalcone derivatives, 2-arylidene-1,3-indandiones | Spiro[indandione-tetrahydroquinoline] nih.gov |

| Spiro | Condensation reaction | Isatin, β-amino amide | Spiro[quinazoline-indoline] (related system) nih.gov |

| Annulated | Intramolecular cyclization | Difunctionalized tetrahydroquinoline precursor | Fused polycyclic systems |

Exploration of Chiral Analogues and Stereoisomers based on the 8-Amino Configuration

The C8 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers ((R) and (S)). The specific stereochemistry can profoundly influence biological activity, making the synthesis of enantiomerically pure analogues a critical area of research.

The primary method for obtaining enantiopure 8-amino-tetrahydroquinolines is through the resolution of a racemic precursor. A common and efficient approach is the enzymatic kinetic resolution of the corresponding racemic 8-hydroxy-tetrahydroquinoline. nih.gov Lipases, such as Candida antarctica lipase, can selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted alcohol enantiomer. nih.govnih.gov The separated enantiomers of the 8-hydroxy precursor can then be converted to the corresponding enantiopure 8-amino derivatives through a sequence of reactions, often involving mesylation, azide (B81097) displacement, and reduction. nih.gov

These chiral, enantiopure 8-amino-tetrahydroquinoline derivatives are valuable as chiral ligands in asymmetric catalysis. mdpi.comnih.gov For example, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in metal complexes for the asymmetric transfer hydrogenation (ATH) of imines, producing chiral amines with high enantioselectivity. nih.govmdpi.comnih.govresearchgate.net

| Process | Methodology | Precursor | Outcome | Application |

|---|---|---|---|---|

| Enantiomeric Resolution | Enzymatic Kinetic Resolution (Lipase) | (±)-8-Hydroxy-tetrahydroquinoline | Separated (R)- and (S)-8-Hydroxy-tetrahydroquinolines | Precursor for chiral amine synthesis. nih.govnih.gov |

| Stereospecific Synthesis | Mesylation, Azide Substitution (Sɴ2), Reduction | Enantiopure 8-Hydroxy-tetrahydroquinoline | Enantiopure (R)- or (S)-8-Amino-tetrahydroquinoline | Building block for chiral drugs. nih.gov |

| Asymmetric Catalysis | Use as a chiral ligand in metal complexes (Rh, Ir) | Enantiopure 8-Amino-tetrahydroquinoline derivative | Asymmetric Transfer Hydrogenation (ATH) of prochiral imines | Synthesis of other chiral molecules. mdpi.comnih.gov |

Library Synthesis Methodologies Utilizing the this compound Scaffold

The structural features of this compound make it an excellent scaffold for the construction of compound libraries for high-throughput screening. Both solid-phase and solution-phase methodologies have been developed for this purpose.

Solid-Phase Synthesis: In solid-phase synthesis, the tetrahydroquinoline scaffold is first attached to a polymer resin. This is typically achieved by linking a functional group on the scaffold, such as a hydroxyl group on the aromatic ring, to the solid support. canada.ca Once anchored, the other reactive sites (e.g., the 8-amino group) can be subjected to a series of reactions to build diversity. The use of a solid support simplifies purification, as excess reagents and by-products can be washed away after each step. This approach has been used to create a library of natural-product-like derivatives from an enantiomerically pure tetrahydroquinoline scaffold. canada.ca

Solution-Phase Library Synthesis: This approach involves carrying out reactions in solution, often in parallel formats using multi-well plates. The synthesis of a small library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives via Schiff base formation and subsequent reduction serves as a prime example. nih.govsemanticscholar.org Another strategy involves the photochemical annulation of maleimides with N,N-dimethylanilines to generate a tetrahydroquinoline core, which has been used to create an epigenetics-focused compound collection. rsc.org These methods allow for the rapid generation of a focused set of analogues for biological evaluation.

| Methodology | Key Principle | Advantages | Example Application |

|---|---|---|---|

| Solid-Phase Synthesis | Scaffold is covalently attached to a polymer resin during the reaction sequence. | Simplified purification (filtration); suitable for automation. | Synthesis of a natural-product-like library from a tetrahydroquinoline amino alcohol scaffold. canada.ca |

| Parallel Solution-Phase Synthesis | Reactions are performed in an array format (e.g., 96-well plates). | Rapid synthesis of a focused library; no need for linker chemistry. | Synthesis of a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives. nih.gov |

| Diversity-Oriented Synthesis | Creation of structurally diverse and complex molecules from a common scaffold. | Broad exploration of chemical space. | Photochemical synthesis of an epigenetic-focused tetrahydroquinoline library. rsc.org |

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 5,6,7,8 Tetrahydroquinolin 8 Amine

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of 3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), the precise molecular formula can be determined. Using electrospray ionization (ESI), the molecule is typically observed as its protonated form, [M+H]⁺.

The theoretical exact mass of the protonated molecule ([C₁₀H₁₄N₂ + H]⁺) is calculated to be 163.1230. An experimental HRMS measurement would be expected to align closely with this value, confirming the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation pattern of the parent ion. This analysis provides valuable information about the molecule's structure by identifying stable fragment ions. The fragmentation typically involves the cleavage of bonds within the saturated heterocyclic ring.

Table 1: Predicted HRMS Data and Fragment Analysis for this compound

| Ion | Formula | Calculated m/z | Predicted Relative Abundance | Fragment Description |

| [M+H]⁺ | C₁₀H₁₅N₂⁺ | 163.1230 | High | Protonated molecular ion |

| [M+H-NH₃]⁺ | C₁₀H₁₂N⁺ | 146.0964 | Moderate | Loss of ammonia (B1221849) from the 8-amino group |

| [C₉H₁₀N]⁺ | C₉H₁₀N⁺ | 132.0808 | Moderate to High | Fragmentation of the saturated ring |

| [C₈H₈]⁺ | C₈H₈⁺ | 104.0626 | Low | Aromatic fragment after significant rearrangement |

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the aliphatic protons on the saturated ring, the methyl group protons, and the amine protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) reveal the connectivity of the protons. For instance, the protons at C5, C6, and C7 would appear as complex multiplets due to their coupling with each other, while the methyl protons at C3 would likely be a singlet.

The ¹³C NMR spectrum provides information on the number and type of carbon atoms. Signals for the aromatic carbons, aliphatic carbons, and the methyl carbon would be observed at characteristic chemical shifts.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in the COSY spectrum would confirm the connectivity within the aliphatic ring system (H5-H6-H7-H8).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on its attached proton's signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For the chiral center at C8, NOESY could show correlations between the H8 proton and protons on one face of the C7 position, helping to define the relative stereochemistry and preferred conformation of the saturated ring.

Table 2: Predicted Key 2D NMR Correlations for Structural Elucidation

| 2D NMR Experiment | Correlated Nuclei | Information Gained |

| COSY | H-5 ↔ H-6, H-6 ↔ H-7, H-7 ↔ H-8 | Confirms proton connectivity in the saturated ring. |

| HSQC | H-5/C-5, H-6/C-6, H-7/C-7, H-8/C-8, CH₃/C-CH₃ | Assigns carbon signals based on their attached protons. |

| HMBC | CH₃ ↔ C-3, C-4; H-8 ↔ C-6, C-7, C-8a | Confirms the position of the methyl group and connects the aliphatic ring to the aromatic system. |

| NOESY | H-8 ↔ H-7 protons | Provides information on the 3D orientation and conformation of the amine group relative to the ring. |

Quantitative NMR (qNMR) can be employed to determine the purity of a sample of this compound with high precision. This is achieved by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known concentration. The method is non-destructive and provides a direct measurement of molar concentration. Additionally, qNMR can be used to monitor the progress of a chemical reaction by tracking the disappearance of reactant signals and the appearance of product signals over time.

Infrared and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule. nih.govksu.edu.sa These techniques are complementary, as some vibrational modes may be more active in IR while others are more active in Raman. ksu.edu.sa

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline (B57606) ring system would be found in the 1500-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. ksu.edu.sa It would provide strong signals for the C=C bonds of the aromatic ring and the C-C framework of the saturated ring, complementing the IR data. americanpharmaceuticalreview.com

Table 3: Predicted Vibrational Spectroscopy Data

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Weak |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Strong |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Strong |

| Quinoline Ring (C=C, C=N) | Stretch | 1500 - 1650 | Strong |

| Amine (N-H) | Bend (Scissoring) | 1590 - 1650 | Weak |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination and Conformational Preferences (if applicable)

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information in the solid state. researchgate.net This technique can precisely determine bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's three-dimensional structure.

The analysis would reveal the conformation of the six-membered saturated ring, which is expected to adopt a half-chair or twist-boat conformation to minimize steric strain. Furthermore, it would show the orientation of the amino group at the C8 position (axial vs. equatorial) and detail any intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment (if chiral enantiomers are investigated)

The carbon atom at the 8-position (C8) is a stereocenter, meaning that this compound can exist as a pair of enantiomers ((R) and (S)). Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and assigning their absolute configuration. nih.govresearchgate.net

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by the chiral molecule's chromophores (in this case, the quinoline ring system). The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory), the absolute configuration of a given enantiomer can be confidently assigned.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized infrared light. It provides stereochemical information based on the molecule's vibrational modes. VCD can be a powerful complementary technique to ECD for absolute configuration assignment.

Computational and Theoretical Investigations of 3 Methyl 5,6,7,8 Tetrahydroquinolin 8 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to elucidating the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods map the distribution of electrons and predict their energy levels, which governs the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine.

DFT studies can predict various ground-state properties, including optimized molecular geometry, dipole moment, and the distribution of electrostatic potential. More importantly, DFT is used to calculate reactivity descriptors derived from Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. For this compound, the electron-rich pyridine (B92270) ring and the amino group would be expected to significantly influence the HOMO, making it a potential electron donor in chemical reactions. The presence of the methyl group at the 3-position would act as a weak electron-donating group, subtly raising the HOMO energy level compared to the unsubstituted parent compound.

Illustrative Data from a Hypothetical DFT Calculation: This table presents typical data that would be generated from a DFT study (e.g., using the B3LYP functional with a 6-31G(d,p) basis set) to illustrate the concepts.

| Property | Predicted Value | Unit | Significance |

| EHOMO | -5.85 | eV | Electron-donating capability |

| ELUMO | -0.95 | eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.90 | eV | Chemical reactivity, stability |

| Dipole Moment | 1.75 | Debye | Molecular polarity |

| Ionization Potential | 5.85 | eV | Energy to remove an electron |

| Electron Affinity | 0.95 | eV | Energy released upon gaining an electron |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties.

While computationally more demanding than DFT, ab initio methods are often employed as a benchmark for confirming the results of less rigorous methods. For a molecule like this compound, high-accuracy calculations could be used to precisely determine properties such as bond lengths, bond angles, rotational barriers, and interaction energies, which are crucial for understanding its conformational preferences and non-covalent interactions.

Conformational Analysis and Energy Landscapes of the Tetrahydroquinoline Ring

The flexibility of the saturated portion of the this compound molecule means it can exist in multiple spatial arrangements, or conformations. The tetrahydroquinoline ring, being a partially saturated heterocyclic system, is not planar. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them.

The saturated six-membered ring in the tetrahydroquinoline system typically adopts non-planar conformations like a "sofa" or "half-chair" to minimize steric strain and torsional strain. nih.gov The presence of substituents—the methyl group on the pyridine ring and the amine group on the saturated ring—plays a crucial role in determining the relative stability of these conformers. The amine group at the C8 position can exist in either an axial or an equatorial position, leading to distinct conformers with different energies.

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. It is much faster than quantum mechanical methods and is ideal for exploring the conformational space of larger molecules. MM can be used to perform a systematic search for low-energy conformers.

Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time, providing a dynamic picture of conformational flexibility. ulisboa.pt An MD simulation of this compound would reveal how the molecule behaves at a given temperature, showing transitions between different conformations and the flexibility of the tetrahydroquinoline ring. dntb.gov.ua This information is vital for understanding how the molecule might interact with biological targets, as its shape can adapt to fit into a binding site.

Computational analysis can predict the most stable conformers by calculating their relative energies. For this compound, the key conformational equilibrium would be between the structures where the C8-amino group is in an axial versus an equatorial position. Generally, for substituted cyclohexene-like rings, bulky substituents prefer the equatorial position to minimize steric clashes (1,3-diaxial interactions).

Therefore, the conformer with the equatorial C8-amino group is predicted to be the most stable. Furthermore, quantum chemical calculations can identify and quantify intramolecular interactions, such as potential hydrogen bonding between the amine group's hydrogen atoms and the nitrogen atom of the pyridine ring, which could further stabilize certain conformations.

Illustrative Energy Profile for Conformational Isomers: This table provides an example of the kind of relative energy data that would be generated from a conformational analysis.

| Conformer | C8-Amine Position | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

| 1 | Equatorial | 0.00 | ~95% |

| 2 | Axial | 1.85 | ~5% |

Spectroscopic Property Prediction (NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption) through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating these spectra, researchers can confirm molecular structures, assign experimental signals, and understand the electronic transitions and vibrational modes of a molecule.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is frequently used to calculate the magnetic shielding tensors for each nucleus. The calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental data to aid in structure elucidation and assignment of complex spectra.

IR Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Quantum chemical calculations can compute these vibrational frequencies, which correspond to the peaks in an IR spectrum. These calculations can help assign specific peaks to the stretching or bending of particular bonds (e.g., N-H stretch of the amine, C=N stretch of the pyridine ring). Calculated frequencies are often systematically scaled to better match experimental values.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic excitation energies and oscillator strengths, which correspond to the λmax (wavelength of maximum absorption) and intensity of peaks in a UV-Vis spectrum. For this compound, these calculations would likely predict π→π* transitions associated with the aromatic pyridine ring system.

Illustrative Predicted Spectroscopic Data: This table shows representative predicted data that would be obtained from computational spectroscopy.

| Spectrum Type | Predicted Feature | Description |

| ¹³C NMR | δ = 145.2 ppm | C=N carbon in the pyridine ring |

| ¹H NMR | δ = 7.95 ppm | Proton on the pyridine ring adjacent to N |

| IR | 3350 cm⁻¹ | N-H symmetric stretching of the primary amine |

| IR | 1610 cm⁻¹ | C=C/C=N stretching of the pyridine ring |

| UV-Vis | λmax = 275 nm | π→π* electronic transition |

Molecular Modeling for Non-Biological Supramolecular Interactions

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Molecular modeling is an essential tool for investigating how molecules like this compound might interact with synthetic receptors in host-guest systems.

These interactions are foundational for applications in materials science, sensing, and separation technologies. The structure of this compound, with its aromatic quinoline (B57606) core (a potential π-system guest) and a chiral amino group (a hydrogen-bonding site), makes it an interesting candidate for recognition by various synthetic hosts.

Host-Guest Chemistry: Computational docking and molecular dynamics simulations can predict the binding affinity and preferred orientation of the molecule within the cavity of a macrocyclic host. thno.org Potential hosts could include cyclodextrins, calixarenes, and cucurbiturils. thno.org Modeling can reveal the specific non-covalent interactions responsible for complex stability. For example, the quinoline ring could fit into the hydrophobic cavity of a cyclodextrin, while the amino group could form hydrogen bonds with functional groups on the host's rim.

The following table details potential synthetic receptors and the likely interactions with this compound.

| Synthetic Host Receptor | Potential Binding Cavity/Site | Primary Driving Interactions |

| β-Cyclodextrin | Hydrophobic inner cavity | Hydrophobic interactions with the tetrahydroquinoline ring system. |

| p-Sulfonatocalix nih.govarene | Anionic portal and hydrophobic cavity | Ion-pairing with the protonated amine and/or π-π stacking with the quinoline ring. |

| Cucurbit mdpi.comuril | Hydrophobic cavity with carbonyl portals | Hydrophobic interactions and ion-dipole interactions between the protonated amine and the carbonyl portals. |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Non-Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with a specific activity or property. While widely used in drug discovery, QSAR can also be applied to non-biological endpoints such as catalytic efficiency or material properties. nih.govmdpi.comnih.gov

For a series of related compounds, a QSAR model is built by calculating various molecular descriptors (e.g., steric, electronic, hydrophobic) and using statistical methods to find a mathematical equation that links these descriptors to the observed activity.

Application to Catalysis: this compound and its derivatives can act as chiral ligands in asymmetric catalysis. mdpi.comnih.gov A QSAR model could be developed to predict the catalytic efficiency (e.g., enantiomeric excess) of a series of related ligands. Descriptors might include the steric bulk around the nitrogen atom, the electronic properties of the quinoline ring, and calculated dipole moments.

Modeling Techniques: Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.com

CoMFA uses steric and electrostatic fields to build the correlation.

CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields to create a more detailed model. mdpi.com

The table below lists some molecular descriptors that would be relevant for a QSAR study of this compound derivatives in a non-biological context.

| Descriptor Type | Example Descriptor | Potential Correlated Property |

| Electronic | HOMO/LUMO energies, Mulliken charges | Catalytic activity, redox potential |

| Steric | Molecular volume, surface area, specific steric parameters (e.g., Verloop) | Selectivity in catalysis, binding affinity in host-guest systems |

| Topological | Connectivity indices (e.g., Kier & Hall) | Adsorption properties, chromatographic retention time |

| Hydrophobic | LogP (octanol-water partition coefficient) | Solubility in non-polar media, interaction with hydrophobic surfaces |

By leveraging these computational and theoretical approaches, a deeper, predictive understanding of the chemical behavior and potential applications of this compound can be achieved, guiding future experimental work in materials science and catalysis.

Exploration of Non Biological Applications and Advanced Materials Science Potential of 3 Methyl 5,6,7,8 Tetrahydroquinolin 8 Amine

Utilization as a Versatile Synthetic Building Block for Complex Organic Architectures

3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine serves as a valuable intermediate and building block in the synthesis of more complex molecular structures. Its bifunctional nature, possessing both a nucleophilic primary amine and a heterocyclic quinoline (B57606) ring, allows for a wide range of chemical transformations.

A notable application is its use as a precursor for the synthesis of various derivatives. The synthesis of the parent compound itself involves a multi-step process, starting from 3-methyl-5,6,7,8-tetrahydroquinoline (B1330186). This precursor is converted to 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline, which is then reduced to yield the final 8-amino product. google.com

Once obtained, the 8-amino group can be readily functionalized. For example, it can react with isothiocyanates, such as methylisothiocyanate or benzoylisothiocyanate, to form corresponding thiourea (B124793) derivatives. google.com These reactions demonstrate the utility of this compound as a scaffold upon which further molecular complexity can be built. The subsequent hydrolysis of an N-acylthiocarbamoyl group can yield the 8-thiocarbamoylamino derivative, showcasing a pathway to introduce different functional groups. google.com This versatility makes it an important component in the construction of diverse molecular libraries.

The general reactivity of the 5,6,7,8-tetrahydroquinoline (B84679) scaffold at the 8-position is well-established, allowing for the introduction of various functional groups such as esters, amides, nitriles, and thioamides, further highlighting the potential of its derivatives as versatile synthetic intermediates. rsc.org

Ligand Development in Organometallic Chemistry and Catalysis

The presence of two nitrogen atoms—the pyridine (B92270) nitrogen within the quinoline ring and the primary amine at the C8 position—positions this compound as a promising candidate for a bidentate ligand in organometallic chemistry. Such N,N'-bidentate ligands are crucial in stabilizing transition metal complexes and are instrumental in a wide array of catalytic processes. researchgate.net

Chiral amines are of paramount importance in asymmetric catalysis, where they can serve as chiral auxiliaries or as ligands for transition metal catalysts to induce enantioselectivity in chemical reactions. acs.org While specific studies on the 3-methyl derivative are not extensively documented in the literature, the closely related 2-methyl analogue, (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine ((R)-Me-CAMPY), has been successfully employed as a chiral ligand in the asymmetric transfer hydrogenation (ATH) of imines. mdpi.comnih.govresearchgate.net

In these studies, (R)-Me-CAMPY was used to form chiral rhodium and iridium complexes. These complexes were then applied as catalysts for the reduction of 1-aryl-3,4-dihydroisoquinolines, which are key intermediates in the synthesis of various alkaloids. mdpi.comnih.gov The research demonstrated that rhodium-based catalysts were particularly effective in terms of both reactivity and enantioselectivity. researchgate.net Although the enantiomeric excess values achieved were modest (up to 69% ee), the catalysts facilitated satisfactory quantitative conversion, even for sterically hindered substrates, particularly when an additive like lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) was used. mdpi.comresearchgate.netnih.gov

The performance of these analogous catalysts underscores the potential of chiral 8-amino-tetrahydroquinolines, including the 3-methyl derivative, in the development of new catalytic systems for asymmetric synthesis.

| Catalyst | Additive | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| [Rh(Cp)(R)-Me-CAMPY(Cl)]Cl | None | >99 | 55 |

| [Rh(Cp)(R)-Me-CAMPY(Cl)]Cl | La(OTf)₃ | >99 | 69 |

| [Ir(Cp)(R)-Me-CAMPY(Cl)]Cl | None | 10 | 10 |

| [Ir(Cp)(R)-Me-CAMPY(Cl)]Cl | La(OTf)₃ | >99 | 27 |

The development of new ligands is crucial for advancing transition metal-catalyzed reactions like cross-coupling and C-H activation, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The this compound scaffold is a promising platform for designing ligands for such transformations.

The quinoline nitrogen can function as a directing group, coordinating to a metal center and positioning it in proximity to specific C-H bonds, thereby facilitating their selective activation. nih.gov Research on 8-methylquinoline (B175542) has shown that the nitrogen atom effectively directs transition metals like Ruthenium(II) to activate the C(sp³)–H bonds of the 8-methyl group for amidation reactions. nih.govresearchgate.net By analogy, a transition metal complex of this compound could potentially direct the functionalization of C-H bonds on the tetrahydro-pyridine ring. The chelation of the 8-amino group could further stabilize the metallic intermediate and influence the regioselectivity of the reaction.

Furthermore, tetrahydroquinolines have been shown to be proficient nucleophiles in palladium-catalyzed C(sp³)-H/N(sp²) cross-coupling reactions. acs.org This intrinsic reactivity, combined with the directing capabilities of the quinoline moiety, suggests that ligands derived from this compound could be highly effective in promoting challenging coupling reactions.

Application in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent forces, such as hydrogen bonding and π-π stacking. rsc.org The molecular structure of this compound contains all the necessary features to participate in the formation of such higher-order structures.

The quinoline scaffold is a well-known component in the design of fluorescent chemosensors for detecting metal ions. nanobioletters.comnih.gov Specifically, derivatives of 8-aminoquinoline (B160924) are widely used as receptors in sensors for ions like zinc (Zn²⁺) and iron (Fe³⁺). nih.govresearchgate.net The underlying mechanism often involves the coordination of the metal ion by both the quinoline nitrogen and the amino group at the 8-position. researchgate.net This binding event alters the electronic properties of the fluorophore, resulting in a detectable change in fluorescence intensity or wavelength via mechanisms such as chelation-enhanced fluorescence (CHEF) or intramolecular charge transfer (ICT). nanobioletters.com

Given this precedent, this compound is an excellent candidate for the development of new molecular sensors. The N,N' chelation site is pre-organized for metal binding, and modifications to the aromatic ring or the amine group could be used to fine-tune the sensor's selectivity and sensitivity for specific target analytes. The development of such sensors is a significant area of research with applications in environmental monitoring and bio-imaging. nanobioletters.comresearchgate.net

Self-assembly is the process by which molecules spontaneously form ordered structures through non-covalent interactions. The structure of this compound possesses key features that can drive self-assembly. The primary amine group at the C8 position is a potent hydrogen bond donor, while the quinoline nitrogen atom can act as a hydrogen bond acceptor.